REACTION_CXSMILES
|
B(F)(F)F.CCOCC.C(=O)([O-])[O-].[K+].[K+].[O:16]1[CH2:18][C:17]21[C:31]1[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=1)[C:25]1([CH2:33][O:32]1)[C:24]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]2=1>CCOCC>[CH:23]1[C:24]2[CH:25]([CH:33]=[O:32])[C:26]3[C:31](=[CH:30][CH:29]=[CH:28][CH:27]=3)[CH:17]([CH:18]=[O:16])[C:19]=2[CH:20]=[CH:21][CH:22]=1 |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
dispiro[oxirane-2,9'(10'H)-anthracene-10',2"-oxirane]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C2(C1)C=1C=CC=CC1C1(C3=CC=CC=C32)OC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred at 0° C. for an additional 2 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 0.1 ml
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The ether filtrate is washed twice with a mixture of 10 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of ice-water, then dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The ether is removed
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from ether/hexane
|
Type
|
CUSTOM
|
Details
|
to give 384 mg
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C(C3=CC=CC=C3C(C12)C=O)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |